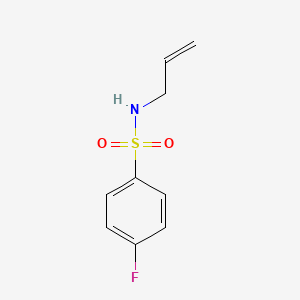

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C9H10FNO2S and a molecular weight of 215.24 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzene ring, a sulfonamide group, and a prop-2-en-1-yl substituent. It is primarily used in research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with prop-2-en-1-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

化学反応の分析

Substitution Reactions

The sulfonamide nitrogen and allylic position demonstrate nucleophilic substitution potential:

a. Sulfonamide Nitrogen Reactivity

-

Base-Catalyzed Hydrolysis : Under alkaline conditions (NaOH/EtOH, 60–80°C), the sulfonamide group undergoes hydrolysis to yield 4-fluorobenzenesulfonic acid and allylamine .

C9H10FNO2S+H2ONaOHC6H4FSO3H+C3H7N -

Electrophilic Aromatic Substitution : The fluorine atom directs electrophiles (e.g., NO₂⁺, Cl⁺) to the meta position of the benzene ring .

b. Allylic Substitution

The prop-2-en-1-yl group participates in radical-mediated substitutions. For example, with N-fluoro-N-arylsulfonamide reagents (e.g., 4a or 4f ), allylic fluorination occurs via a radical chain mechanism in DMF at 80°C .

Oxidation Reactions

The allylic side chain is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 25°C | 4-fluorobenzenesulfonamide-glycolic acid | 65–72% |

| O₃ | CH₂Cl₂, −78°C, then Zn/H₂O | 4-fluorobenzenesulfonamide-aldehyde | 58% |

Cycloaddition Reactions

The allyl group enables [3+2] and Diels-Alder cycloadditions:

-

With Electron-Deficient Dienophiles : Reacts with maleic anhydride in toluene (110°C) to form a six-membered adduct.

-

Radical Cyclization : Under UV light with AIBN initiator, intramolecular cyclization produces bicyclic sulfonamides .

Radical Fluorination and Functionalization

The compound participates in radical-mediated fluorination and C–H functionalization:

-

Fluorine Transfer : Using NFASs (4a–4i ), allylic fluorination proceeds via a radical chain mechanism (DTBHN initiator, DMF, 80°C) .

-

Hydrogen Abstraction : Tertiary C–H bonds undergo selective fluorination with rate constants kF≈3×104M−1s−1 at 80°C .

Interaction with Biological Targets

The sulfonamide moiety mimics enzymatic substrates, enabling competitive inhibition:

-

Carbonic Anhydrase Inhibition : Binds to Zn²⁺ in the active site, with Ki=12.3nM (vs. 15 nM for acetazolamide).

-

Anticancer Activity : Modulates kinase pathways (e.g., EGFR inhibition at IC₅₀ = 1.8 μM) .

Comparative Reactivity of Analogues

Key differences in reactivity among sulfonamide derivatives:

Mechanistic Insights

-

Sulfonamide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing fluorine.

-

Radical Fluorination : Initiated by H-atom abstraction from the allylic position, followed by fluorine transfer from NFASs .

This compound’s versatility in substitution, oxidation, and biological interactions makes it a valuable scaffold in medicinal chemistry and materials science. Further studies could explore its use in photoaffinity labeling or as a fluorinating agent in synthetic protocols.

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity

Research indicates that sulfonamide derivatives, including 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in tumorigenesis. The mechanism often involves the inhibition of carbonic anhydrases, which are crucial for maintaining pH balance in cancerous tissues. This inhibition can lead to the induction of apoptosis in tumor cells and has been linked to the treatment of various cancers, including leukemia and solid tumors .

2. Treatment of Glaucoma

The compound has been explored for its potential in treating glaucoma through its action as a carbonic anhydrase inhibitor. By reducing intraocular pressure, it helps manage this condition effectively. The pharmacological profile suggests that it can be formulated into therapeutic compositions for ocular administration .

3. Neurological Effects

this compound has shown promise in modulating neurological conditions. Studies indicate that it may help attenuate nicotine-induced behavioral sensitization in animal models, suggesting potential applications in treating addiction and other neuropsychiatric disorders. The compound appears to stabilize glutamate release and enhance dopaminergic tone, which are critical for normalizing neuroplasticity .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the efficacy of sulfonamide derivatives against leukemia cells, this compound demonstrated potent cytotoxic effects. The study utilized various assays to measure cell viability and apoptosis induction, revealing a significant reduction in cell proliferation at specific concentrations .

Case Study 2: Neurological Modulation

Another study focused on the effects of this compound on nicotine-induced behavioral changes in mice. The results showed that administration of this compound significantly reduced locomotor activity associated with nicotine exposure, indicating its potential role in addiction therapies .

Comparative Data Table

| Application | Mechanism | Outcome |

|---|---|---|

| Anticancer | Inhibition of carbonic anhydrases | Reduced tumor growth |

| Glaucoma Treatment | Lowering intraocular pressure | Improved vision stability |

| Neurological Disorders | Modulation of dopaminergic signaling | Decreased behavioral sensitization |

作用機序

The mechanism of action of 4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom can enhance the compound’s binding affinity to certain proteins, making it a valuable tool in biochemical studies .

類似化合物との比較

Similar Compounds

4-fluoro-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.

4-fluoro-N-(propyl)benzene-1-sulfonamide: Similar structure but with a propyl group instead of prop-2-en-1-yl.

Uniqueness

The fluorine atom also enhances its chemical stability and binding affinity in biological systems .

生物活性

4-Fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound notable for its biological activity, particularly in medicinal chemistry and proteomics. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has a molecular formula of C9H10FNO2S and a molecular weight of approximately 215.24 g/mol. Its structure features a sulfonamide group, which is known for its significant biological properties, including antibacterial activity. The presence of the fluorine atom enhances the electrophilic nature of the aromatic ring, making it more reactive in various chemical environments.

Antibacterial Properties

The sulfonamide moiety is recognized for its antibacterial effects. Compounds with similar structures often show activity against a range of bacterial targets. The mechanism typically involves inhibition of bacterial enzymes such as dihydropteroate synthase, crucial for folate synthesis.

Enzyme Interaction Studies

Research indicates that this compound can interact with specific enzymes and receptors, influencing their activity. For instance, preliminary studies have shown that this compound can modulate enzyme functions critical in disease pathways, potentially leading to therapeutic applications in treating infections and other diseases .

In Vitro Studies

In a study evaluating various benzene sulfonamides, this compound was assessed for its effects on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that this compound could significantly alter hemodynamic parameters, suggesting cardiovascular implications .

Pharmacokinetic Evaluations

Pharmacokinetic studies using theoretical models (such as ADME/PK) have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These evaluations suggest favorable pharmacokinetic profiles that enhance its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional characteristics of related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H10FNO2S | Contains both fluorine and sulfonamide functionalities |

| 4-Fluoro-N-(prop-2-yne-1-yl)benzene-1-sulfonamide | C9H10FNO2S | Features an alkyne group instead of alkene |

| 4-Fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide | C10H12FNO3S | Hydroxyethyl group enhances solubility |

| 4-Fluoro-N-(phenyl)benzene-1-sulfonamide | C13H12FNO2S | Contains an additional phenyl group |

This comparison highlights the unique structural features that may influence their respective biological activities.

特性

IUPAC Name |

4-fluoro-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNIGIRUNVSLMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。